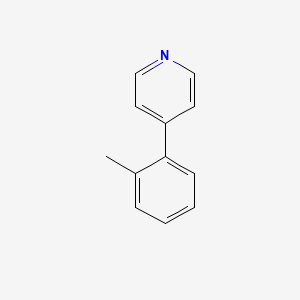

![molecular formula C6H5ClN4 B2504181 5-氯-1H-吡唑并[4,3-b]吡啶-3-胺 CAS No. 1268522-21-9](/img/structure/B2504181.png)

5-氯-1H-吡唑并[4,3-b]吡啶-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

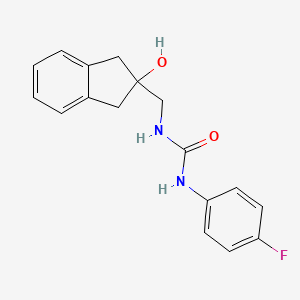

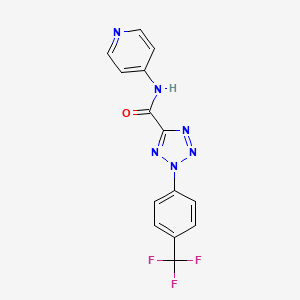

The compound 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine is a derivative of the pyrazolo[3,4-b]pyridine family, which is a class of heterocyclic aromatic organic compounds. These compounds are known for their diverse range of biological activities and potential applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-b]pyridine compounds involves a multi-step process starting from readily available materials. In one study, 5-chloroethylpyrazolo[3,4-b]pyridines were synthesized through a condensation reaction of 5-aminopyrazoles with α-acetyl γ-butyrolactone, followed by cyclization with phosphorous oxychloride . This method showcases the transformation of aminopyrazoles into chloroethylpyrazolo[3,4-b]pyridines, which can be further modified to create tricyclic structures by reacting with primary amines.

Another approach for synthesizing 1H-pyrazolo[3,4-b]pyridine, which is structurally similar to 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine, starts with 2-chloronicotinic acid. The process involves reduction, oxidation, oximation, and cyclization steps, resulting in a total yield of 67.21% . The structure of the synthesized compound was confirmed using 1H NMR and MS techniques. This method is noted for its ease of operation, cost-effectiveness, and environmental friendliness, making it suitable for large-scale production.

Molecular Structure Analysis

The molecular structure of 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a chlorine atom and an amine group as substituents. The precise arrangement of these rings and substituents plays a crucial role in the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[3,4-b]pyridine derivatives is influenced by the presence of functional groups such as chloroethyl and amine groups. These groups can participate in various chemical reactions, including nucleophilic substitution and cyclization, to form more complex structures or to modify the compound for specific applications .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine are not detailed in the provided papers, in general, the properties of such compounds can include their melting points, solubility in different solvents, stability under various conditions, and their spectroscopic characteristics. These properties are essential for understanding the compound's behavior in different environments and for its handling and storage in a laboratory setting.

科学研究应用

杂环化合物的合成

5-氯-1H-吡唑并[4,3-b]吡啶-3-胺的主要应用之一是在杂环化合物的合成中,这对于药物、农药和有机材料的开发至关重要。研究人员通过缩合和环化反应开发了有效的吡唑并[3,4-b]吡啶及相关衍生物的合成方法,突显了这种化合物在构建具有潜在生物活性的复杂分子结构中的实用性(Toche等,2008),(Ibrahim et al., 2011)。

环加成反应

这种化合物还在环加成反应中发挥着关键作用,促进了咪唑和嘧啶环的形成,进一步扩展了吡唑并[4,3-b]吡啶衍生物在药物化学和材料科学中的结构多样性和潜在应用(Яковенко等,2020)。

光物理性质

对具有各种取代基的吡唑并[3,4-b]吡啶的合成和研究揭示了其光物理性质的见解。这类化合物因其在荧光材料和光学器件中的潜在应用而备受关注,表明了5-氯-1H-吡唑并[4,3-b]吡啶-3-胺在材料化学中的广泛实用性(Patil et al., 2011)。

抗癌研究

从5-氯-1H-吡唑并[4,3-b]吡啶-3-胺合成的衍生物已经被评估其抗癌活性,展示了这些化合物在新型抗癌药物开发中的潜力。这突显了该化合物在促进癌症治疗方面的重要性(Chavva et al., 2013)。

抗炎活性

研究还探讨了从5-氯-1H-吡唑并[4,3-b]吡啶-3-胺衍生的新型吡唑并[3,4-d]嘧啶的抗炎活性,表明了其在发现新型抗炎药物中的相关性(El-Dean et al., 2016)。

作用机制

Target of Action

1h-pyrazolo[3,4-b]pyridines have been of interest to medicinal chemists due to their structural similarity to the purine bases adenine and guanine . This suggests that they might interact with enzymes and receptors that recognize these bases, such as various kinases and G-protein coupled receptors.

Mode of Action

Without specific information on “5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine”, it’s difficult to say exactly how it interacts with its targets. Compounds in this class could potentially form hydrogen bonds and aromatic stacking interactions with their targets, similar to the natural purine bases .

Biochemical Pathways

Given the structural similarity to purine bases, it’s possible that it could affect pathways involving kinases or G-protein coupled receptors .

Result of Action

Without specific studies on “5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine”, it’s difficult to say what the molecular and cellular effects of its action might be. If it does interact with kinases or g-protein coupled receptors, it could potentially affect cell signaling pathways, leading to changes in cell behavior .

安全和危害

未来方向

属性

IUPAC Name |

5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-4-2-1-3-5(9-4)6(8)11-10-3/h1-2H,(H3,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUFOCMFAFZOPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NN=C2N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

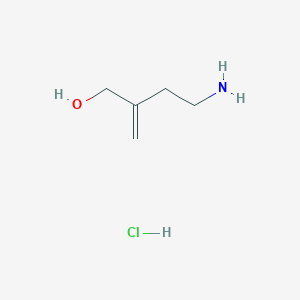

![N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide](/img/structure/B2504109.png)

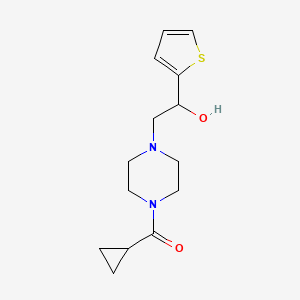

![methyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2504112.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-chloro-2-methoxyphenyl)oxalamide](/img/structure/B2504117.png)

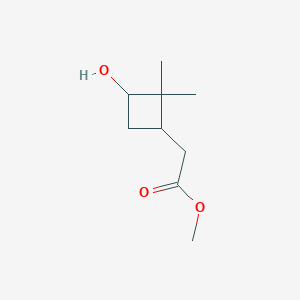

![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2504118.png)